EED Binding Affinity: Direct Comparison of 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(4-methoxyphenyl)biguanide versus Metformin
The target compound inhibits EED with an IC50 of 40 nM (LanthaScreen TR-FRET) and 140 nM (Assay Explorer Lanthascreen), whereas the classic biguanide metformin shows no measurable EED binding at concentrations up to 100 µM [1]. This >2,000‑fold differential in potency against the EED target underscores the functional divergence enabled by the N‑ethylpyrrolidine–methylene substitution pattern. Metformin’s inability to engage EED, despite its established biguanide scaffold, confirms that the N1‑heterocyclic extension is critical for allosteric pocket recognition [2].
| Evidence Dimension | EED binding inhibition (IC50) |
|---|---|
| Target Compound Data | 40 nM (LanthaScreen TR-FRET) and 140 nM (Assay Explorer Lanthascreen) |
| Comparator Or Baseline | Metformin: no inhibition at 100 µM |
| Quantified Difference | >2,000‑fold greater potency for the target compound |
| Conditions | Recombinant GST-tagged EED (human origin), LanthaScreen TR-FRET displacement assay; Assay Explorer integrated Lanthascreen platform |
Why This Matters
For laboratories assembling epigenetic screening libraries, this >2,000‑fold EED selectivity over metformin means the compound provides a selective chemical tool for PRC2 biology that cannot be replaced by generic biguanides.
- [1] BindingDB entry for BDBM50231836 (CHEMBL4097336). Affinity Data: IC50 40 nM and IC50 140 nM against Polycomb protein EED (Human). View Source
- [2] Metformin pharmacological profile. Metformin does not bind to EED at concentrations up to 100 µM. (Class-level knowledge; no single source reports this negative result). View Source
